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molecular formula C6H3BrO4S B603312 5-Bromothiophene-2,3-dicarboxylic acid CAS No. 909010-25-9

5-Bromothiophene-2,3-dicarboxylic acid

Cat. No. B603312
M. Wt: 251.06g/mol
InChI Key: HVOOYVVRKBWNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000006B2

Procedure details

A suspension of 5-bromo-3-methyl-thiophene-2-carboxylic acid (177 g, 0.80 mol), example 1-b, and sodium hydroxide (720 g, 18 mol) in 3 L of water was heated to 80° C. Potassium permanganate (513 g, 3.25 mol) was added in 25 g portions to the warm solution over 2-3 hours. The resultant suspension was heated to reflux temperature for 2 hours and then cooled to room temperature. The solid was filtered off and washed twice with 1 N NaOH and twice with water. The aqueous solution was acidified to pH<3 with concentrated sulfuric acid. The resulting white precipitate was collected on a medium fitted glass filter, washed twice with cold water, and dried under high vacuum to produce 112 g of a white solid. MS: (−) m/z 248.91, 250.98 (M−1, 79Br/81Br)
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
513 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[C:4]([CH3:10])[CH:3]=1.[OH-:11].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].[OH2:19]>>[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[C:4]([C:10]([OH:19])=[O:11])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
177 g
Type
reactant
Smiles
BrC1=CC(=C(S1)C(=O)O)C
Name
Quantity
720 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
513 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed twice with 1 N NaOH and twice with water
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was collected on a medium
CUSTOM
Type
CUSTOM
Details
fitted glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed twice with cold water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(S1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 112 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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